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ALGAL AMINO ACID MIXTURE (U-D)

Cat. No.: B1580327
M. Wt: NA
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Description

Overview of Microalgal Biomass as a Sustainable Source for Isotopic Enrichment

Microalgae, a diverse group of photosynthetic microorganisms, have become a preferred system for the production of isotopically enriched biomolecules. nih.gov These organisms can be cultivated in controlled environments where the primary sources of essential elements, such as carbon and nitrogen, are supplied in an isotopically labeled form. For instance, by growing algae in a medium containing ¹³C-labeled glucose or bicarbonate and ¹⁵N-labeled ammonium (B1175870) salts, the algae will incorporate these heavy isotopes into their cellular machinery, including their amino acids. frontiersin.org

The advantages of using microalgae for this purpose are numerous:

High Efficiency: Microalgae are highly efficient at converting inorganic nutrients into a wide array of organic compounds, including a complete set of amino acids. nih.govmdpi.com

Uniform Labeling: This biological process ensures that the isotopes are distributed uniformly throughout the amino acid molecules, a critical requirement for many advanced analytical techniques. isotope.com

Sustainability: Algal cultivation is a sustainable method for producing complex biomolecules, often requiring less land and resources compared to traditional chemical synthesis or extraction from higher organisms.

Several species of microalgae, such as Chlorella and Spirulina, are commonly used for the commercial production of isotopically labeled amino acid mixtures. nih.gov The resulting biomass is harvested, and the proteins are hydrolyzed to release the free, isotopically labeled amino acids. google.com

Definition and Research Utility of Uniformly Deuterated (U-D) Algal Amino Acid Mixtures as a Reagent in Scientific Inquiry

A Uniformly Deuterated (U-D) Algal Amino Acid Mixture is a preparation of amino acids derived from microalgae grown in a medium where heavy water (deuterium oxide, D₂O) replaces normal water (H₂O). This results in the substitution of most or all of the non-exchangeable hydrogen atoms with deuterium (B1214612) atoms in the resulting amino acids. nih.gov These mixtures typically contain 16 of the 20 standard amino acids, as some, like glutamine and asparagine, are prone to degradation during the acid hydrolysis process used for extraction. sigmaaldrich.com

The primary research utility of U-D algal amino acid mixtures lies in their application in Nuclear Magnetic Resonance (NMR) spectroscopy for the study of large proteins and protein complexes. isotope.com The high level of deuteration is crucial for a technique called Transverse Relaxation-Optimized Spectroscopy (TROSY), which significantly enhances the quality of NMR spectra for high-molecular-weight biomolecules. isotope.com By reducing the rate of a process called T2 relaxation, deuteration leads to sharper resonance lines and improved spectral sensitivity. isotope.com

Researchers can express a protein of interest in a host system (like E. coli) using a growth medium supplemented with the U-D algal amino acid mixture. nih.gov This results in the production of a highly deuterated protein, which is ideal for structural and dynamic studies by NMR. nih.govutoronto.ca This approach can circumvent issues associated with growing expression systems directly in D₂O, such as cellular toxicity and lower protein yields. nih.gov

Furthermore, these deuterated mixtures are valuable in mass spectrometry-based proteomics . The known mass shift introduced by deuterium allows for precise quantification and identification of proteins in complex biological samples. nih.gov

Research Findings and Applications:

Studies have demonstrated that using U-D algal amino acid mixtures for protein expression in H₂O-based media can achieve high levels of deuteration (75-80%). nih.gov This method has been successfully applied to various proteins, including membrane proteins and soluble enzymes, resulting in significantly higher expression yields compared to traditional methods involving growth in D₂O. nih.gov

The following table summarizes the typical amino acid composition found in such mixtures and highlights their deuteration status.

Amino AcidThree-Letter CodeDeuteration Status
AlanineAlaUniformly Deuterated
ArginineArgUniformly Deuterated
Aspartic AcidAspUniformly Deuterated
CysteineCysTypically Absent
Glutamic AcidGluUniformly Deuterated
GlutamineGlnTypically Absent
GlycineGlyUniformly Deuterated
HistidineHisUniformly Deuterated
IsoleucineIleUniformly Deuterated
LeucineLeuUniformly Deuterated
LysineLysUniformly Deuterated
MethionineMetUniformly Deuterated
PhenylalaninePheUniformly Deuterated
ProlineProUniformly Deuterated
SerineSerUniformly Deuterated
ThreonineThrUniformly Deuterated
TryptophanTrpTypically Absent
TyrosineTyrUniformly Deuterated
ValineValUniformly Deuterated
Note: The absence of certain amino acids is due to their degradation during the standard acid hydrolysis extraction process. sigmaaldrich.com

The strategic use of U-D algal amino acid mixtures, sometimes in combination with specifically protonated amino acids, allows for intricate NMR experiments that can probe the structure, dynamics, and interactions of even very large and complex biological assemblies. isotope.comutoronto.ca

Properties

Molecular Weight

NA

Purity

98%

Origin of Product

United States

Preparation and Analytical Characterization of Algal Amino Acid Mixture U D

Algal Cultivation Methodologies for Isotopic Enrichment

The foundation of producing U-D amino acid mixtures lies in the cultivation of algae in a deuterium-rich environment. This process requires careful optimization to ensure high levels of deuterium (B1214612) incorporation while maintaining cell viability and growth.

Optimization of Growth Media for Uniform Deuterium Incorporation

The successful cultivation of microalgae in highly deuterated media is a delicate balance. The replacement of protium (B1232500) (¹H) with deuterium (²H or D) introduces a significant kinetic isotope effect (KIE), which can alter reaction rates and cause physiological stress to the organisms. frontiersin.orgnih.gov This stress manifests as reduced cell growth and division rates in various microalgal species, including Chlorella spp. and Chlamydomonas sp. frontiersin.org

To achieve uniform deuterium incorporation, algae are typically grown in media where a significant portion of the water (H₂O) is replaced with deuterium oxide (D₂O). cdnsciencepub.comcore.ac.uk The concentration of D₂O can range from 25% to as high as 99.7%. frontiersin.orgcdnsciencepub.com However, high concentrations of D₂O can be inhibitory to growth. mdpi.com Therefore, a critical aspect of media optimization is determining the optimal D₂O concentration that maximizes deuterium incorporation without severely hampering algal growth. frontiersin.orgnih.gov

Light intensity is another crucial factor that must be carefully managed in photoautotrophic algal cultures. frontiersin.org The interplay between light availability and deuterium-induced stress is complex. While increased light can enhance biomass productivity, excessive light can lead to photoinhibition, further stressing the deuterated cultures. frontiersin.org Studies on Chlamydomonas reinhardtii and Desmodesmus quadricauda have shown that the optimal light intensity needs to be adjusted based on the D₂O concentration in the medium to support growth. frontiersin.org For instance, cultures grown in 70% D₂O may exhibit reduced daughter cell formation, a sign of suboptimal growth conditions. frontiersin.org

The development of deuterium-resistant algal strains, such as a mutant of Chlorella vulgaris, offers a promising approach to improve the efficiency of producing deuterated algal lysates. nih.gov These resistant strains can grow more rapidly in high concentrations of D₂O, facilitating faster production of deuterated biomolecules. nih.gov

Strain-Specific Amino Acid Biosynthesis Pathways and Their Influence on Mixture Composition

The final composition of the algal amino acid mixture is intrinsically linked to the specific biosynthetic pathways of the algal strain used. Different algal species and even different strains within the same species can exhibit variations in their amino acid metabolism. nrel.govbiorxiv.org For example, the green alga Chlamydomonas reinhardtii is known to produce the auxin indole-3-acetic acid (IAA) from tryptophan, a process that could influence the final tryptophan concentration in the amino acid mixture. biorxiv.org

Furthermore, environmental stressors, such as temperature, can significantly alter amino acid synthesis. nrel.gov In the halotolerant microalga Scenedesmus sp. NREL 46B-D3, exposure to cold stress leads to an increase in the synthesis of various amino acids, including arginine. nrel.gov This response is a mechanism to combat oxidative stress. nrel.gov Similarly, Chlamydomonas reinhardtii accumulates specific amino acids, such as arginine, in response to cold stress. nrel.gov

The biosynthesis of aromatic amino acids (AAAs) like phenylalanine, tyrosine, and tryptophan proceeds through the shikimate pathway. mdpi.com The regulation and efficiency of this pathway can differ among algal species, affecting the relative abundance of these essential amino acids in the final mixture. mdpi.com Understanding these strain-specific metabolic nuances is crucial for predicting and controlling the composition of the produced amino acid mixture.

Isotopic Labeling Strategies for Producing Amino Acid Mixtures

The core of producing U-D amino acid mixtures is the isotopic labeling strategy. This involves introducing deuterium into the algal biomass in a uniform and controlled manner.

Processes for Generating Uniform Deuteration (U-D) within Algal Biomass

The primary method for generating uniformly deuterated algal biomass is to cultivate the algae in a medium containing a high concentration of D₂O. cdnsciencepub.comcore.ac.uk As the algae grow and divide, they incorporate deuterium from the D₂O into all their newly synthesized organic molecules, including amino acids. This results in a biomass where the hydrogen atoms on non-exchangeable carbon positions are largely replaced by deuterium. core.ac.uknih.gov

The efficiency of this process can be influenced by several factors, including the algal species' tolerance to D₂O and the cultivation conditions. frontiersin.orgmdpi.com Species like Scenedesmus obliquus and Chlorella vulgaris have been successfully grown in media with up to 99.7% D₂O. cdnsciencepub.com The resulting deuterated algal biomass can then be harvested and hydrolyzed to release the uniformly deuterated amino acids. nih.gov

Concomitant Production of Multi-labeled Amino Acid Mixtures (e.g., U-¹³C, U-¹⁵N, U-D)

In addition to uniform deuteration, it is also possible to produce multi-labeled amino acid mixtures that are enriched in other stable isotopes like carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N). nih.govcortecnet.comsigmaaldrich.com This is achieved by providing the algae with ¹³C-labeled carbon sources (e.g., ¹³CO₂) and ¹⁵N-labeled nitrogen sources (e.g., ¹⁵NH₄Cl) in the growth medium, along with D₂O. nih.govnih.gov

This multi-labeling approach is particularly valuable for complex NMR studies, as it allows for the simultaneous tracking of different atoms within the amino acid molecules. nih.gov For example, algal amino acid mixtures uniformly labeled with ¹³C, ¹⁵N, and D are commercially available and widely used in biomolecular NMR. cortecnet.comsigmaaldrich.comisotope.com These mixtures are typically deficient in certain amino acids like glutamine, asparagine, cysteine, and tryptophan, which may degrade during the hydrolysis process. cortecnet.comsigmaaldrich.com

Advanced Analytical Techniques for Mixture Validation

After production, the U-D algal amino acid mixture must be rigorously analyzed to validate its isotopic enrichment and composition. Several advanced analytical techniques are employed for this purpose.

Mass spectrometry (MS) is a primary tool for determining the level of deuterium incorporation. avma.orgiiste.org By comparing the mass-to-charge ratio (m/z) of the deuterated amino acids to their unlabeled counterparts, the degree of deuteration can be accurately quantified. avma.org Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are often used for this analysis. avma.orgmdpi.comdntb.gov.ua For complex mixtures, tandem mass spectrometry (MS/MS) provides enhanced specificity and sensitivity. mdpi.comdntb.gov.ua

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for characterizing deuterated amino acid mixtures. nih.govbiorxiv.orgrsc.org ¹H-NMR can be used to assess the reduction in proton signals, which corresponds to the level of deuteration. researchgate.net Furthermore, advanced NMR techniques are essential for studying the structure and dynamics of proteins that have been labeled with these deuterated amino acids. nih.govbiorxiv.orgrsc.orgresearchgate.netrsc.org

Chromatographic methods, such as high-performance liquid chromatography (HPLC), are used to separate and quantify the individual amino acids in the mixture. osti.govresearchgate.net This is crucial for determining the final composition of the mixture and ensuring that it meets the required specifications for its intended application. Derivatization of the amino acids is often necessary to improve their detection by UV or fluorescence detectors. osti.govresearchgate.net

Below is an interactive table summarizing the analytical techniques used for validation:

Analytical TechniquePurposeKey Information Provided
Mass Spectrometry (MS) Isotopic Enrichment AnalysisPrecise measurement of deuterium incorporation levels by comparing m/z values. avma.orgmdpi.com
Nuclear Magnetic Resonance (NMR) Structural and Purity AnalysisConfirmation of deuteration by observing the reduction of proton signals. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) Compositional AnalysisSeparation and quantification of individual amino acids in the mixture. osti.govresearchgate.net

Mass Spectrometry (MS) for Verification of Isotopic Purity and Enrichment

Mass spectrometry (MS) stands as a cornerstone technique for the verification of isotopic purity and enrichment of the ALGAL AMINO ACID MIXTURE (U-D). This analytical method allows for the precise determination of the mass-to-charge ratio of ionized atoms or molecules, thereby enabling the differentiation between isotopes. wikipedia.org In the context of this algal amino acid mixture, MS is employed to confirm that the hydrogen atoms in the amino acids have been effectively replaced by deuterium (D), a stable isotope of hydrogen. symeres.com

The isotopic purity of the mixture is a critical parameter, with suppliers often guaranteeing a purity of 98 atom % D. sigmaaldrich.com This high level of enrichment is essential for minimizing interference from naturally occurring isotopes and ensuring the accuracy of experimental results. chempep.com Various mass spectrometry techniques are utilized for this purpose, including gas chromatography-mass spectrometry (GC-MS), isotope ratio mass spectrometry (IRMS), and high-resolution mass spectrometry methods like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) MS. chempep.com These techniques provide detailed information on the isotopic distribution within each amino acid, confirming the uniformity of the deuterium labeling. pnas.org

Recent studies have highlighted the importance of correcting for potential biases in MS measurements, especially when dealing with samples of varying concentrations. For instance, at low concentrations, the detection of higher isotopologues can be diminished, leading to a systematic underestimation of the true isotopic enrichment. acs.org Therefore, robust calibration and correction methods are integral to achieving accurate quantification of isotopic enrichment. acs.org

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects atoms with different gyromagnetic ratios, providing structural information. wikipedia.org | Complements MS data by confirming the positions of the deuterium labels within the amino acid structures. pubcompare.ai |

Chromatographic Approaches for Comprehensive Amino Acid Profiling

Chromatographic techniques are fundamental for the comprehensive profiling of the amino acid composition of the ALGAL AMINO ACID MIXTURE (U-D). These methods separate the individual amino acids within the mixture, allowing for their identification and quantification. unibo.it High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques for this purpose. unibo.itresearchgate.net

Prior to chromatographic analysis, the protein from the algal source is typically hydrolyzed to break it down into its constituent amino acids. researchgate.netosti.gov The resulting amino acid mixture can then be analyzed. In many cases, a derivatization step is necessary to enhance the detection and separation of the amino acids. unibo.itresearchgate.net For instance, phenyl isothiocyanate is a common derivatizing agent used in reversed-phase HPLC. researchgate.net

Modern methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), offer the advantage of analyzing amino acids without the need for derivatization, which can be a laborious process prone to errors. foodandnutritionjournal.org This approach provides high sensitivity and specificity, allowing for the accurate quantification of a wide range of amino acids. foodandnutritionjournal.org The resulting chromatograms provide a detailed profile of the amino acid composition of the algal mixture. For example, a typical analysis of an algal sample can identify and quantify around 18 different amino acids. unibo.it

The amino acid profile of these mixtures is a key characteristic, as it determines their suitability for various research applications. While these mixtures contain a broad spectrum of amino acids, it is important to note that they are often deficient in certain ones, such as glutamine, asparagine, cysteine, and tryptophan, due to their instability during the hydrolysis process. sigmaaldrich.com

Table 2: Common Amino Acids Profiled in Algal Mixtures

Amino Acid Three-Letter Code
Alanine Ala
Arginine Arg
Aspartic Acid Asp
Glutamic Acid Glu
Glycine Gly
Histidine His
Isoleucine Ile
Leucine Leu
Lysine Lys
Methionine Met
Phenylalanine Phe
Proline Pro
Serine Ser
Threonine Thr
Tyrosine Tyr

This table lists some of the common amino acids found in algal mixtures. The exact composition can vary depending on the algal source and purification process. It is noted that some algal amino acid mixtures may be deficient in glutamine, asparagine, cysteine, and tryptophan. sigmaaldrich.com

Applications of Algal Amino Acid Mixture U D in Biomolecular Structural Analysis

Enhancements in Nuclear Magnetic Resonance (NMR) Spectroscopy

The use of deuteration, including through algal amino acid mixtures, has significantly advanced the capabilities of NMR spectroscopy for analyzing large proteins, which are typically challenging to study due to their size and complexity. northwestern.edu

Impact of Deuteration on Improving Spectral Resolution and Signal Sensitivity in Protein NMR

The substitution of protons with deuterons in proteins, a process known as deuteration, leads to significant improvements in NMR spectral quality. This is primarily because the gyromagnetic ratio of deuterium (B1214612) is 6.5 times smaller than that of a proton, which reduces the rate of dipole-dipole relaxation of the observed protons. acs.org This reduction in relaxation leads to sharper and more intense spectral lines, thereby enhancing both resolution and sensitivity. northwestern.eduacs.org

In essence, deuteration simplifies complex proton NMR spectra and reduces linewidths, which is crucial for resolving the signals from the many atoms in a large protein. northwestern.edu For larger proteins (above 25 kDa), long molecular correlation times lead to efficient spin relaxation, which broadens NMR signals and degrades spectral resolution. Deuteration helps to overcome these limitations. northwestern.edu

Impact of Deuteration on NMR Spectral Parameters

ParameterEffect of DeuterationBenefit in Protein NMR
Proton LinewidthsNarrowerImproved spectral resolution
Signal IntensityIncreasedEnhanced sensitivity
Dipole-Dipole RelaxationReducedSharper signals for larger molecules

Utility in Solution and Solid-State NMR Studies of Large Protein Systems

Deuteration is a key strategy for extending the applicability of both solution and solid-state NMR to larger and more complex protein systems. In solution NMR, deuteration is essential for studying high-molecular-weight proteins. researchgate.net Similarly, in solid-state NMR, particularly for micro-crystalline samples, deuteration allows for the study of proteins larger and more complex than those accessible in solution NMR. nih.gov

One of the significant advantages of using deuterated amino acids from algal extracts is the ability to achieve high levels of deuteration without the issue of proton back-exchange at sidechain positions. nih.govscribd.com This provides spectra with resolution comparable to that of fully deuterated samples. scribd.com This methodology has been successfully applied to proteins as large as a 72 kDa micro-crystalline protein, demonstrating its potential for the characterization of increasingly complex biological targets. nih.govrsc.org

Deuterium-Based Labeling Strategies for Protein Structure Elucidation and Conformational Dynamics

Various deuterium labeling strategies are employed to extract specific structural and dynamic information about proteins. These strategies can range from uniform (or random) fractional deuteration to site-specific labeling. The choice of labeling pattern depends on the specific research question being addressed.

For instance, random fractional deuteration has been shown to improve the sensitivity of 2D ¹H-¹H homonuclear spectra by minimizing dipolar relaxation pathways and spin-diffusion. In contrast, highly deuterated proteins containing specific protonated amino acids can be used to assign sidechain protons in large dimeric proteins. These labeling approaches are powerful tools for elucidating protein structure and understanding their conformational dynamics. nih.gov

Integration with Advanced NMR Experimental Protocols

The benefits of using deuterated amino acid mixtures are amplified when combined with advanced NMR experimental techniques.

Application in Methyl TROSY Experiments for Methyl-Protonated Proteins in a Deuterated Background

Methyl-Transverse Relaxation Optimized Spectroscopy (TROSY) is a powerful NMR technique for studying very large proteins and protein complexes. nih.govnih.gov This method focuses on the methyl groups of specific amino acids (isoleucine, leucine, and valine), which are often found in the core of folded proteins and provide valuable structural and dynamic information.

The success of methyl-TROSY experiments relies heavily on the use of highly deuterated proteins where only specific methyl groups are protonated (¹H,¹³C-labeled). nih.gov This labeling scheme, often achieved using precursors introduced into a deuterated culture medium, minimizes the dipolar relaxation effects from surrounding protons, which is critical for the TROSY effect. nih.gov The result is a significant enhancement in both resolution and sensitivity, enabling the study of macromolecular systems approaching 1 MDa in size. nih.gov

Key Features of Methyl-TROSY with Deuteration

FeatureDescription
Labeling StrategySelective protonation of methyl groups in a highly deuterated protein background.
Primary BenefitReduces transverse relaxation rates, leading to sharper and more intense NMR signals.
ApplicabilityEnables the study of very large proteins and macromolecular complexes. nih.gov

Multi-dimensional NMR Approaches Facilitated by Deuterated Amino Acid Mixtures

Multi-dimensional NMR experiments (2D, 3D, and 4D) are fundamental for resolving and assigning the resonances of complex biomolecules like proteins. bitesizebio.com Deuteration plays a crucial role in enhancing the quality and feasibility of these experiments, especially for larger proteins. northwestern.edu

By reducing the number of proton signals and sharpening the remaining ones, deuteration simplifies crowded multi-dimensional spectra. northwestern.edu Furthermore, the slower relaxation rates of nuclei in a deuterated environment allow for more efficient magnetization transfer between J-coupled nuclei, which is a cornerstone of many triple-resonance experiments used for backbone and sidechain assignments. acs.org The combination of deuteration and multi-dimensional NMR techniques has been instrumental in determining the solution structures of proteins up to 40 kDa. northwestern.edu

Applications of Algal Amino Acid Mixture U D in Metabolic Investigations and Flux Analysis

Isotopic Tracing for Elucidating Metabolic Pathways

Isotopic tracers are fundamental to the study of metabolism, allowing for the empirical delineation of metabolic pathways and the quantification of the flow of metabolites through these routes. The use of stable isotopes like deuterium (B1214612) (²H) offers a non-radioactive and sensitive method for these investigations.

The introduction of a deuterium-labeled algal amino acid mixture into a biological system allows researchers to follow the metabolic fate of these amino acids. As the labeled amino acids are metabolized, the deuterium atoms are incorporated into various downstream intermediates and products. By analyzing the distribution of deuterium in different metabolites, specific biochemical routes can be mapped out. For example, the conversion of one amino acid to another or the entry of amino acid-derived carbon skeletons into central carbon metabolism can be explicitly traced.

This approach is particularly valuable for identifying previously unknown or confirming hypothesized metabolic pathways. The presence of the deuterium label in a specific metabolite provides direct evidence of its biosynthetic origin from the supplied amino acids.

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular reactions. nih.gov When combined with stable isotope labeling, MFA provides a detailed snapshot of cellular metabolism. nih.govresearchgate.net By feeding cells with the ALGAL AMINO ACID MIXTURE (U-D) and measuring the isotopic enrichment in various intracellular metabolites, the relative contributions of different pathways to the production of a particular metabolite can be determined. researchgate.net

The core principle of isotope-assisted MFA is that the isotopic labeling pattern of a metabolite is a direct consequence of the fluxes through the pathways that produce it. nih.gov By measuring these labeling patterns and using computational models of metabolic networks, researchers can estimate the fluxes through numerous reactions simultaneously. This quantitative data is crucial for understanding how metabolic networks are regulated and how they respond to genetic or environmental perturbations.

Analytical Methodologies for Deuterium-Labeled Metabolites

The accurate detection and quantification of deuterium-labeled metabolites are critical for the success of metabolic investigations using ALGAL AMINO ACID MIXTURE (U-D). Mass spectrometry and nuclear magnetic resonance spectroscopy are the two primary analytical techniques employed for this purpose.

Mass spectrometry is a highly sensitive and versatile technique for analyzing isotopically labeled metabolites. nih.gov In a typical workflow, metabolites are extracted from cells or tissues, often separated by chromatography (gas or liquid), and then ionized and detected by a mass spectrometer. The mass spectrometer separates ions based on their mass-to-charge ratio, allowing for the differentiation between unlabeled and deuterium-labeled molecules.

The increase in mass due to the incorporation of deuterium atoms can be precisely measured, providing information on the number of deuterium atoms in each metabolite. This data on mass isotopomer distributions is essential for metabolic flux analysis. nih.gov Tandem mass spectrometry (MS/MS) can further provide positional information about the location of the deuterium labels within a molecule, offering even greater resolution for pathway analysis. researchgate.net

Table 1: Illustrative Mass Isotopomer Distribution Data from a Hypothetical MS Experiment

MetaboliteMass IsotopomerRelative Abundance (%)
GlutamateM+0 (Unlabeled)20
M+135
M+225
M+315
M+45
AspartateM+0 (Unlabeled)30
M+140
M+220
M+310

This table represents hypothetical data to illustrate the type of information obtained from a mass spectrometry analysis of deuterium-labeled metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful, non-destructive technique for analyzing labeled metabolites. nih.gov NMR can distinguish between isotopes based on their nuclear spin properties. While ¹H NMR is commonly used, the incorporation of deuterium alters the NMR spectrum in predictable ways, allowing for the detection and quantification of deuterated compounds.

¹³C NMR, in conjunction with deuterium labeling, can be particularly informative. The presence of a deuterium atom on an adjacent carbon atom can cause splitting of the ¹³C signal, providing information about the position of the deuterium label. nih.gov This makes NMR a valuable tool for determining the specific sites of deuterium incorporation within a metabolite, which can be crucial for elucidating reaction mechanisms. nih.govrsc.org

Contributions to Understanding Cellular Metabolic Regulation

The application of ALGAL AMINO ACID MIXTURE (U-D) in metabolic studies has significantly advanced our understanding of how cells regulate their metabolic networks. By providing a means to quantify metabolic fluxes under different conditions, researchers can identify key regulatory nodes in metabolic pathways.

For instance, by comparing the metabolic fluxes in normal versus diseased cells, it is possible to identify metabolic reprogramming that occurs in disease states. This information can be invaluable for identifying potential drug targets. Similarly, studying the metabolic response to nutrient availability or other environmental stressors can reveal the adaptive mechanisms that cells employ to maintain homeostasis. The ability to trace the flow of amino acids is particularly important given their central role as building blocks for proteins, precursors for neurotransmitters and nucleotides, and as an energy source.

Applications in Protein Biosynthesis and Biochemical Studies

Investigation of Heterologous Protein Expression and Folding Pathways

The expression of a protein in a non-native or "heterologous" host is a cornerstone of biotechnology, but it often presents challenges in obtaining correctly folded, functional proteins. The deuterated algal amino acid mixture is used to produce deuterated proteins, which are particularly amenable to study by advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

In these studies, the algal amino acid mixture serves as the sole carbon source for the expression host, ensuring that the synthesized heterologous protein is uniformly labeled with deuterium (B1214612). nih.gov This approach is highly valuable for NMR-based structural biology, as perdeuteration (saturating the molecule with deuterium) significantly simplifies complex proton NMR spectra and improves the relaxation properties of key nuclei. nih.gov This allows for the structural analysis of larger and more complex proteins that would otherwise be inaccessible to solution NMR.

A significant advantage of using deuterated amino acids from algae is the circumvention of the "proton back-exchange" problem. nih.gov In traditional perdeuteration methods, proteins are produced in D₂O, and then amide protons must be re-introduced by exchanging them in H₂O. This process can be incomplete for large proteins with substantial hydrophobic cores that are inaccessible to water. nih.gov Using a deuterated algal amino acid mixture in H₂O-based media avoids this issue, leading to more complete assignments and clearer spectral data for studying protein structure and folding pathways. nih.gov Research on the 72 kDa micro-crystalline protein tryptophan synthase demonstrated that this labeling strategy provides spectral resolution comparable to traditional perdeuteration methods, enabling a more comprehensive characterization of protein structure. nih.gov

Table 1: Comparison of Deuteration Methods for NMR Studies

Feature Traditional Perdeuteration (in D₂O) Algal Amino Acid Labeling (in H₂O)
Primary Deuterium Source Deuterated water (D₂O) and glucose Deuterated algal amino acid mixture
Proton Back-Exchange Required for amide proton observation; can be incomplete in hydrophobic cores. nih.gov Not required, avoiding the issue of incomplete exchange. nih.gov
Spectral Resolution High, but can be compromised by incomplete back-exchange. nih.gov Comparable to perdeuteration, with potentially more complete data. nih.gov

| Suitability for Large Proteins | Challenging due to incomplete back-exchange and potential low yields. nih.gov | Provides an effective alternative for large, complex proteins. nih.gov |

Studies on Amino Acid Incorporation Efficiencies in Cellular and Cell-Free Systems

Understanding the efficiency with which amino acids are incorporated into a growing polypeptide chain is fundamental to optimizing protein production. Isotopically labeled amino acid mixtures are invaluable for these quantitative studies in both living cells (in vivo) and in test-tube environments (cell-free). The algal-derived amino acid mix is particularly intended for use with cell-free synthesis methods. isotope.comisotope.com

When the deuterated algal amino acid mixture is supplied to a protein synthesis system, the resulting proteins become labeled. This isotopic signature allows researchers to precisely track and quantify the incorporation of these amino acids into newly synthesized proteins using techniques such as mass spectrometry. By measuring the abundance of deuterated amino acids in the final protein product, scientists can determine the efficiency of the translation machinery.

These studies can reveal bottlenecks in protein production, assess the fidelity of amino acid incorporation, and compare the efficiency of different expression systems or conditions. Optimizing the incorporation efficiency is a crucial step for producing sufficient amounts of a target protein for downstream applications, including detailed biophysical and structural analysis. nih.gov

Elucidation of Protein-Ligand Interactions and Conformational Changes through Isotopic Labeling

Isotopic labeling with the algal amino acid mixture is a powerful strategy for investigating the dynamic nature of proteins, including how they bind to other molecules (ligands) and change their shape (conformation). Deuterium labeling is primarily used to simplify complex proton NMR spectra of proteins.

By replacing most of the protons in a protein with deuterium, the remaining protons—typically the amide protons in the protein backbone—can be observed without the overwhelming spectral overlap from other protons. nih.gov This creates a much clearer and more interpretable NMR spectrum. When a ligand is introduced, researchers can monitor changes in the chemical environment of these specific amide protons.

These changes, observed as shifts in the corresponding peaks in an NMR spectrum, provide high-resolution information about the binding event.

Mapping Interaction Sites: Amide protons located at or near the ligand-binding site will experience the most significant changes, allowing for precise mapping of the interaction interface.

Detecting Conformational Changes: Ligand binding often induces conformational changes in the protein, which can be detected as shifts in amide proton signals, even for those distant from the binding site.

This approach provides critical insights into the mechanism of protein function, drug binding, and allosteric regulation. The high-resolution data obtained from NMR studies on proteins labeled with algal amino acids enables a detailed characterization of the structural and dynamic events that govern molecular recognition. nih.gov

Future Prospects and Emerging Research Trajectories for Algal Amino Acid Mixture U D

Advancement of Novel Isotopic Labeling Methodologies and Specificity

The utility of algal-derived amino acid mixtures in quantitative proteomics and structural biology is continually being enhanced by methodological innovations. A significant area of advancement lies in improving the specificity and efficiency of isotopic labeling for increasingly complex applications, such as solid-state Nuclear Magnetic Resonance (NMR) spectroscopy of large proteins.

Traditionally, protein perdeuteration for NMR studies has been challenged by incomplete amide-proton back-exchange, which can complicate spectral analysis. Recent research has demonstrated that using fully perdeuterated amino acids obtained from algal extracts offers a robust solution. This method provides high levels of deuteration, which is crucial for improving the relaxation properties of ¹H spins and heteronuclei, thereby enhancing spectral resolution. nih.gov A key advantage of this approach is the suppression of sidechain protonation without the obstacles of proton back-exchange, a common issue when using D₂O-based minimal media. nih.govrsc.org

One study highlighted that using deuterated amino acids as the sole carbon source resulted in spectral resolution for a 72 kDa micro-crystalline protein that was comparable to traditional perdeuteration methods. nih.gov This approach circumvents the issue of incomplete proton back-exchange at amide sites, which is often observed in D₂O-based expression systems. The result is cleaner, higher-resolution spectra, which are essential for the structural and dynamic analysis of large and complex proteins. nih.govrsc.org

Table 1: Comparison of Residual Protonation Levels in a 72 kDa Protein Using Different Deuteration Methods

Amino AcidResidual Protonation (%) with Deuterated Algal LysateTypical Residual Protonation (%) with D₂O-based Minimal Media
Alanine (Ala)~5Variable, often higher
Arginine (Arg)~5Variable
Asparagine (Asn)~20Higher due to exchange
Glutamate (Glu)~20Higher due to exchange
Lysine (Lys)~5Variable
Threonine (Thr)~5Variable

This table illustrates the lower residual protonation for several amino acids when using a deuterated algal lysate compared to typical outcomes from D₂O-based minimal media, highlighting the effectiveness of the algal amino acid mixture in achieving high deuteration levels. nih.gov

These advancements pave the way for more detailed studies of protein structure and dynamics, particularly for challenging biological systems that are not amenable to solution NMR. nih.gov

Expansion of Applications to Diverse Biological Systems and Organisms

The application of stable isotope labeling with algal-derived amino acids is expanding beyond traditional model organisms to encompass a wider range of biological systems, including extremophiles and complex microbial communities. This expansion allows researchers to investigate the unique physiological and metabolic adaptations of organisms that thrive in challenging environments.

A notable example is the use of multi-omics, including proteomics, to study extremophilic algae like Dunaliella species, which are known for their ability to thrive in low-iron and hypersaline environments. nih.gov In such studies, quantitative proteomics can elucidate the molecular mechanisms behind these organisms' resilience. By comparing protein abundance in iron-replete versus iron-deficient conditions, researchers can identify key proteins involved in iron homeostasis and management. nih.gov

For instance, a multi-omics analysis of Dunaliella salina Bardawil and Dunaliella tertiolecta revealed specific strategies for managing low-iron stress. This included the dramatic up-regulation of iron-uptake proteins, such as transferrins, and the replacement of the iron-containing protein ferredoxin with its iron-free counterpart, flavodoxin. nih.gov This substitution allows the cell to conserve a significant portion of its iron quota.

Table 2: Key Up-regulated Proteins in Dunaliella salina Bardawil Under Low-Iron Conditions

ProteinFunctionFold Change (Protein Abundance)
Transferrin (Tf) Family ProteinsIron uptake and transportSignificantly up-regulated
Flavodoxin (FLD1)Electron transfer (replaces ferredoxin)106-fold increase
Iron Starvation-Induced Protein (ISIP) FamilySiderophore-iron uptakeSignificantly up-regulated

This table summarizes key proteins that are significantly up-regulated in the extremophilic alga Dunaliella salina Bardawil when grown in low-iron conditions, as identified through proteomic analysis. nih.gov

Furthermore, proteomic stable isotope probing (SIP) using labeled amino acids is being applied to coastal marine bacterioplankton to understand how specific microbial populations assimilate dissolved free amino acids (DFAAs). nih.gov This approach helps to delineate the functional roles of individual members within complex microbial communities and to understand resource partitioning, which is fundamental to microbial ecology. nih.gov These studies demonstrate the versatility of algal amino acid mixtures in exploring the biology of diverse and non-model organisms.

Synergistic Integration with Multi-Omics Data for Systems Biology Approaches

The true power of using ALGAL AMINO ACID MIXTURE (U-D) for metabolic labeling is fully realized when proteomics data are integrated with other omics datasets, such as transcriptomics and metabolomics. This synergistic approach is central to systems biology, which aims to understand the complex interactions within a biological system as a whole.

In studies of microalgae like Nannochloropsis and Chlamydomonas, researchers are increasingly combining quantitative proteomics with transcriptomics (RNA-sequencing) to gain a more complete picture of cellular responses to environmental changes, such as nutrient deprivation. nih.govmdpi.com While transcript levels indicate the potential for protein synthesis, proteomic data provides a direct measure of the actual protein abundance, which is often more indicative of the cellular phenotype.

An integrated analysis of the proteome and transcriptome of Nannochloropsis oceanica under nitrogen deficiency revealed that while there are global similarities in the temporal changes, there are also significant differences. nih.gov For example, a temporal delay is often observed between changes in transcript levels and the corresponding protein abundance. Furthermore, some proteins and transcripts show opposite regulation trends, highlighting the importance of post-transcriptional regulation. nih.gov

Table 3: Comparison of Transcriptome and Proteome Fold Changes for Key Metabolic Pathways in Nannochloropsis under Nitrogen Deprivation

Metabolic PathwayKey Gene/ProteinTranscript Fold Change (Log2)Protein Fold Change (Log2)
PhotosynthesispsaA-1.5-0.8
TCA CycleCSY+0.5+1.2
Lipid Synthesis (Kennedy Pathway)DGAT+2.0+1.5
Protein SynthesisRibosomal Proteins-2.5-1.8

This table presents a simplified comparison of fold changes in transcript and protein abundance for representative components of major metabolic pathways in Nannochloropsis under nitrogen-deficient conditions, illustrating the insights gained from integrating these two omics datasets. nih.govmdpi.com

By combining proteomics data from isotopically labeled cultures with metabolomics and metabolic flux analysis, researchers can create detailed models of cellular metabolism. nih.gov This integrated approach allows for the identification of missing enzymatic links in metabolic networks and provides a more dynamic and comprehensive understanding of how organisms adapt to changing conditions. nih.govnih.gov This holistic view is crucial for metabolic engineering efforts aimed at optimizing the production of biofuels and other valuable bioproducts from algae.

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